molecular formula C19H24N2OS B1675116 Methotrimeprazine CAS No. 60-99-1

Methotrimeprazine

Cat. No. B1675116
CAS RN: 60-99-1
M. Wt: 328.5 g/mol
InChI Key: VRQVVMDWGGWHTJ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methotrimeprazine, also known as Levomepromazine, is a phenothiazine neuroleptic drug . It is used in the management of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It has pharmacological activity similar to that of both chlorpromazine and promethazine .


Synthesis Analysis

The biotransformation of Levomepromazine remains elusive up to now, but it has been found to result in the formation of different derivatives that may contribute to the therapeutic and/or side-effects of the parent drug . Two main metabolic pathways have been addressed, S-oxidation and N-demethylation .


Molecular Structure Analysis

Methotrimeprazine is a small molecule with a chemical formula of C19H24N2OS . Its average weight is 328.472 and its monoisotopic weight is 328.16093409 .

Scientific Research Applications

Pharmacokinetic Drug Interaction Profiles

Proton Pump Inhibitors (PPIs) are widely used for treating gastric acid-related disorders, with long-term use raising the potential for significant drug interactions in patients receiving concomitant medications. Studies have shown that coadministration of PPIs with Methotrexate may affect Methotrexate pharmacokinetics, although the interaction mechanism is not well understood. It's important to consider potential drug interactions when choosing a PPI for managing gastric acid-related disorders, especially for elderly patients taking multiple medications or those receiving concomitant medication with a narrow therapeutic index (Wedemeyer & Blume, 2014).

Analgesic Properties

Methotrimeprazine has been determined by numerous authors to have analgesic properties; however, most of the studies were deficient in design or data presentation. The use of Methotrimeprazine in the management of pain should be approached with caution due to the lack of data supportive of analgesic activity and the adverse reactions associated with phenothiazines (McGee & Alexander, 1979).

Antipsychotic Potential

Methyldopa has been classified as a central nervous system depressant with potential for antipsychotic activity. A study comparing Methyldopa with Methotrimeprazine showed a statistically significant deterioration in patients treated with Methyldopa as compared with those treated with Methotrimeprazine. This suggests Methotrimeprazine's lack of general antipsychotic activity may be related to the reduced dopamine concentration in the brain instead of an increased turnover rate, characteristic of more effective neuroleptic drugs (Pecknold et al., 1972).

Safety And Hazards

Methotrimeprazine can cause side effects including dry mouth, somnolence, hypotension, and convulsions . Cardiovascular issues such as heat stroke, hypotension, and QT prolongation are also common . It’s important to note that Methotrimeprazine can make you feel faint or lightheaded .

Future Directions

While Methotrimeprazine is widely used in palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative drug, the supporting evidence is limited to open series and case reports . Thus, prospective randomized trials are needed to support evidence-based guidelines . There is also evidence for the use of Methotrimeprazine in the management of nausea and vomiting in patients with advanced cancer .

properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023289
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.25e-03 g/L
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levomepromazine

CAS RN

60-99-1
Record name Levomepromazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomepromazine [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrimeprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01403
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomethotrimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levomepromazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOMEPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrimeprazine
Reactant of Route 2
Methotrimeprazine
Reactant of Route 3
Reactant of Route 3
Methotrimeprazine
Reactant of Route 4
Reactant of Route 4
Methotrimeprazine
Reactant of Route 5
Reactant of Route 5
Methotrimeprazine
Reactant of Route 6
Reactant of Route 6
Methotrimeprazine

Citations

For This Compound
4,100
Citations
A Kennett, J Hardy, S Shah, R A'hern - Supportive Care in Cancer, 2005 - Springer
… The main aim of this study was to estimate the response rate to methotrimeprazine. If the true response rate was 10% or lower, methotrimeprazine would not be considered to show …
Number of citations: 39 link.springer.com
SG Dahl - Clinical Pharmacology & Therapeutics, 1976 - Wiley Online Library
… Concentrations of methotrimeprazine and a metabolite, methotrimeprazine sulfoxide, were … doses of methotrimeprazine. The highest plasma concentrations of methotrimeprazine were …
Number of citations: 63 ascpt.onlinelibrary.wiley.com
WT Beaver, SL Wallenstein… - Clinical …, 1966 - Wiley Online Library
… of patients had side effects with methotrimeprazine than with morphine, … methotrimeprazine. Nausea and vomiting were much less frequent following administration of methotrimeprazine …
Number of citations: 143 ascpt.onlinelibrary.wiley.com
RG Twycross, GD Barkby… - Progress in palliative …, 1997 - Taylor & Francis
Levomepromazine (methotrimeprazine) is a phenothiazine closely related chemically to chlorpromazine but which, possibly because of its greater propensity to cause sedation and …
Number of citations: 46 www.tandfonline.com
CM Hohl, S Stenekes, MS Harlos… - … of Palliative Care, 2013 - journals.sagepub.com
… Methotrimeprazine is a … use of methotrimeprazine to manage end-oflife symptoms in children and infants. Our experience in pediatric palliative care suggests that methotrimeprazine has …
Number of citations: 15 journals.sagepub.com
JR Hardy, H Skerman, J Philip, P Good, DC Currow… - BMJ open, 2019 - bmjopen.bmj.com
Objectives Methotrimeprazine is commonly used for the management of nausea but never tested formally against other drugs used in this setting. The aim was to demonstrate superior …
Number of citations: 14 bmjopen.bmj.com
IG Stiell, DG Dufour, D Moher, M Yen, WJ Beilby… - Annals of emergency …, 1991 - Elsevier
… to receive IM injections of either 37.5 mg methotrimeprazine (Levoprorne ®, Nozinan ®) or … , in the group receiving methotrimeprazine. Conclusion: Methotrimeprazine is comparable to …
Number of citations: 70 www.sciencedirect.com
EK Zsigmond, K Flynn - The Journal of Clinical Pharmacology, 1988 - Wiley Online Library
Since methotrimeprazine proved to be both an effective tranquilizer and analgesic, its effect in a tranquilizing dose of 0.15 mg/kg on the arterial blood gases was determined in human …
Number of citations: 4 accp1.onlinelibrary.wiley.com
HF Fraser, DE Rosenberg - Clinical Pharmacology & …, 1963 - Wiley Online Library
… of methotrimeprazine in … of methotrimeprazine in progressively increasing doses as tolerated and/or accepted for 18 or more days, followed by abrupt withdrawal of methotrimeprazine to …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
E MONTILLA, WS FREDERIK… - Archives of Internal …, 1963 - jamanetwork.com
Since methotrimeprazine has been used successfully for the past … dose of methotrimeprazine hydrochloride provided … The degree of analgesic activity of methotrimeprazine makes this …
Number of citations: 40 jamanetwork.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.